2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
Description
2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core (2H-1,2,3,4-tetrazole) substituted with a carboxamide group at position 4. Attached to the phenyl ring at position 4 is a 4-methyl-1,2,3-thiadiazole-5-amido moiety. This structure combines nitrogen-rich heterocycles (tetrazole and thiadiazole), which are common in pharmaceuticals due to their hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O2S/c1-6-9(23-19-15-6)12(22)14-7-2-4-8(5-3-7)20-17-11(10(13)21)16-18-20/h2-5H,1H3,(H2,13,21)(H,14,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKHTBHUMCZHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the tetrazole ring through a cyclization reaction of an appropriate nitrile precursor with sodium azide under acidic conditions. The thiadiazole ring can be synthesized via a cyclization reaction of a thiosemicarbazide derivative with an appropriate electrophile. The final step involves coupling the tetrazole and thiadiazole intermediates through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural Insights :
- The tetrazole ring in ARBs enhances binding affinity via hydrogen bonding with residues in the AT1 receptor. The target compound’s tetrazole may serve a similar role, but its thiadiazole substituent differentiates it from classical ARBs .
Thiadiazole-Based Carboxamides
Thiadiazole derivatives are notable for antimicrobial, anticancer, and enzyme-inhibitory activities. Comparisons include:
Thiazole and Triazole Derivatives
Thiazole and triazole analogs highlight the role of nitrogen-containing heterocycles in drug design:
Key Comparisons :
- Thiazole derivatives (e.g., ) often serve as precursors for ARBs, but the target compound’s tetrazole-thiadiazole hybrid may offer unique steric or electronic properties for receptor interactions.
- The compound in shares the tetrazole-carboxamide core with the target compound but differs in substituents (benzylthio vs. methyl-thiadiazole), illustrating how side-chain modifications influence solubility and target selectivity.
Biological Activity
The compound 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic molecule that incorporates both thiadiazole and tetrazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Characteristics:
- Molecular Formula: C₁₂H₁₃N₇OS
- Molar Mass: 285.34 g/mol
- Storage Conditions: Typically stored at 2-8°C due to its sensitivity to environmental conditions.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole scaffold have shown effectiveness against various strains of bacteria and fungi.
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 25 |
| Escherichia coli | Antibacterial | 30 |
| Candida albicans | Antifungal | 32 |
| Aspergillus niger | Antifungal | 40 |
These findings suggest that the presence of the thiadiazole ring significantly enhances the compound's antimicrobial activity compared to other scaffolds .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Thiadiazole derivatives are noted for their cytotoxic effects on various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring can enhance activity:
| Compound Modification | IC₅₀ (μg/mL) |
|---|---|
| Methyl group at position 4 | 1.61 ± 1.92 |
| Chlorine substitution | 1.98 ± 1.22 |
This indicates that specific substitutions can lead to improved antiproliferative effects against tumor cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The tetrazole and thiadiazole rings may interact with key enzymes involved in cellular processes, disrupting their function.
- Membrane Disruption: Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation: Certain derivatives have been shown to induce oxidative stress in cells, which can trigger apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy:
- Researchers synthesized a series of thiadiazole compounds and tested them against E. coli and S. aureus. Results indicated a clear correlation between structural modifications and enhanced antibacterial activity.
- Antitumor Screening:
- A recent investigation assessed the cytotoxicity of various thiadiazole derivatives on human cancer cell lines (e.g., HepG2). The study found that specific modifications led to significant reductions in cell viability, indicating potential for therapeutic applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide?
Methodological Answer:
The synthesis involves sequential steps:
Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles or cyanoguanidines under controlled conditions (e.g., reflux in DMF) to generate the tetrazole core .
Thiadiazole Introduction : React 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with coupling agents (e.g., HATU or EDC) to form the amide linkage at the phenyl group.
Final Assembly : Couple intermediates via amidation or nucleophilic substitution, monitored by HPLC to ensure purity (>95%) .
Key Considerations : Optimize reaction temperatures (60–120°C) and solvent systems (e.g., THF/DMF mixtures) to minimize side products.
Basic: How is structural confirmation achieved for this compound?
Methodological Answer:
Use a multi-spectral approach:
- NMR : Confirm proton environments (¹H NMR) and carbon connectivity (¹³C NMR). For example, the tetrazole proton appears as a singlet near δ 8.5–9.0 ppm .
- IR Spectroscopy : Identify amide (C=O stretch at ~1650 cm⁻¹) and tetrazole (C-N stretches at ~1450 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to:
- Screen reaction pathways for energy barriers and intermediates.
- Predict regioselectivity in tetrazole-thiadiazole coupling using Fukui indices .
Case Study : A hybrid workflow (computational screening + experimental validation) reduced optimization time by 40% for analogous compounds .
Advanced: What strategies assess the compound’s biological activity and structure-activity relationships (SAR)?
Methodological Answer:
In Vitro Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains. For example, thiadiazole derivatives show MIC values of 2–16 µg/mL .
SAR Analysis : Vary substituents (e.g., methyl on thiadiazole, fluorophenyl on tetrazole) and correlate with activity. Polar groups enhance solubility but may reduce membrane permeability .
Advanced: How to address stability challenges in aqueous and acidic conditions?
Methodological Answer:
- pH Stability Studies : Use HPLC to monitor degradation at pH 1–13. Thiadiazole-amide bonds degrade >50% at pH <3 after 24 hours .
- Stabilization Strategies : Co-crystallization with cyclodextrins or formulation in PEG matrices improves half-life by 3× .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Experimental Replication : Control variables (e.g., solvent purity, cell line passage number) to isolate discrepancies.
Statistical DOE : Apply factorial design to test interactions between substituents and activity .
Advanced: What analytical techniques quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS : Detect impurities at 0.1% levels using C18 columns (gradient: 10–90% acetonitrile/water).
- NMR Relaxometry : Identify low-abundance isomers (e.g., tetrazole regioisomers) via ¹H T₁ relaxation times .
Advanced: How to design experiments for optimizing catalytic coupling steps?
Methodological Answer:
Use response surface methodology (RSM):
Variables : Catalyst loading (0.5–5 mol%), temperature (50–150°C), solvent polarity.
Output : Yield and purity. For Pd-catalyzed couplings, optimal conditions are 2 mol% catalyst in DMF at 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
